In-Depth Technical Guide: 2H-Naphtho[1,8-bc]furan-2-one (CAS: 5247-85-8)
In-Depth Technical Guide: 2H-Naphtho[1,8-bc]furan-2-one (CAS: 5247-85-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Naphtho[1,8-bc]furan-2-one, also known as 1,8-naphtholactone, is a heterocyclic compound belonging to the naphthofuran class of molecules. Its rigid, planar structure, arising from the fusion of a naphthalene core with a furanone ring at the peri-positions, results in unique electronic and steric properties. While specific biological activities for this compound are not extensively documented in publicly available literature, the naphthofuran scaffold is present in numerous biologically active natural products and synthetic analogues, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the available technical data for 2H-Naphtho[1,8-bc]furan-2-one, including its chemical properties, a proposed synthesis protocol, and available spectral data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2H-Naphtho[1,8-bc]furan-2-one is presented in the table below. These properties have been compiled from various chemical databases.
| Property | Value | Source |
| CAS Number | 5247-85-8 | [1][2] |
| Molecular Formula | C₁₁H₆O₂ | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| IUPAC Name | 2-oxatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaen-3-one | [1] |
| Synonyms | 1,8-Naphtholactone, 8-Hydroxy-1-naphthoic acid lactone, 8-Hydroxynaphthalene-1-carboxylic acid lactone | [2] |
| Canonical SMILES | C1=CC2=C3C(=C1)C(=O)OC3=CC=C2 | [1] |
| InChI Key | QGYVYNJHKNNLFL-UHFFFAOYSA-N | [1] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 2-naphthol:
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Carboxylation of 2-Naphthol: The Kolbe-Schmitt reaction can be employed to introduce a carboxylic acid group onto the naphthalene ring, yielding 8-hydroxy-1-naphthalenecarboxylic acid.
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Intramolecular Lactonization: The resulting 8-hydroxy-1-naphthalenecarboxylic acid is then subjected to dehydration to facilitate the intramolecular esterification, forming the lactone ring of 2H-Naphtho[1,8-bc]furan-2-one.
Caption: Proposed synthetic workflow for 2H-Naphtho[1,8-bc]furan-2-one.
Detailed Experimental Protocols (Proposed)
The following are proposed experimental protocols based on general chemical principles for the reactions described above. These protocols have not been experimentally validated for this specific synthesis and should be adapted and optimized by researchers.
Step 1: Synthesis of 8-Hydroxy-1-naphthalenecarboxylic Acid (Kolbe-Schmitt Reaction)
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Materials: 2-Naphthol, potassium hydroxide, carbon dioxide, hydrochloric acid, inert solvent (e.g., dibutyl carbitol).
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Procedure:
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In a reaction vessel, dissolve 2-naphthol in an inert, high-boiling solvent.
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Add a stoichiometric amount of potassium hydroxide to form the potassium naphtholate salt.
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Heat the mixture under vacuum to remove any water.
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Pressurize the vessel with carbon dioxide gas to several atmospheres.
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Heat the reaction mixture to a high temperature (typically 150-250 °C) for several hours.
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After cooling, dissolve the reaction mixture in water and acidify with hydrochloric acid to precipitate the crude 8-hydroxy-1-naphthalenecarboxylic acid.
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Filter, wash with cold water, and dry the product.
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Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the product.
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Step 2: Synthesis of 2H-Naphtho[1,8-bc]furan-2-one (Intramolecular Lactonization)
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Method A: Using a Dehydrating Agent
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Materials: 8-Hydroxy-1-naphthalenecarboxylic acid, dicyclohexylcarbodiimide (DCC) or acetic anhydride, a suitable solvent (e.g., dichloromethane, THF).
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Procedure:
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Dissolve 8-hydroxy-1-naphthalenecarboxylic acid in an anhydrous solvent.
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Add a slight excess of the dehydrating agent (e.g., DCC or acetic anhydride).
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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If using DCC, filter off the dicyclohexylurea byproduct.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Method B: Acid-Catalyzed Lactonization
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Materials: 8-Hydroxy-1-naphthalenecarboxylic acid, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), a suitable solvent (e.g., toluene).
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Procedure:
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Dissolve 8-hydroxy-1-naphthalenecarboxylic acid in a solvent such as toluene.
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Add a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
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Monitor the reaction by TLC until completion.
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After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Spectroscopic Data
Detailed experimental spectroscopic data for 2H-Naphtho[1,8-bc]furan-2-one is not widely available in the searched literature. The following table summarizes the available data.
| Technique | Data | Source |
| Mass Spectrometry (GC-MS) | Major m/z peaks: 170 (M+), 142, 114, 113 | [1] |
| ¹H NMR | No experimental data found in the searched literature. | - |
| ¹³C NMR | No experimental data found in the searched literature. | - |
| FT-IR | No experimental data found in the searched literature. Characteristic absorptions would be expected for the lactone carbonyl (C=O) at approximately 1750-1770 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region. | - |
Biological Activity and Drug Development Potential
There is a significant lack of publicly available data on the biological activity, mechanism of action, or involvement in signaling pathways for 2H-Naphtho[1,8-bc]furan-2-one. While the broader class of naphthofurans has been investigated for various pharmacological activities, no specific studies on this particular molecule were identified in the conducted searches.
Activity of Related Compounds
It is worth noting that other naphthofuran and naphthoquinone derivatives have demonstrated significant biological potential:
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Anticancer Activity: Various synthetic and natural naphthofurans have been reported to exhibit cytotoxic effects against a range of cancer cell lines. The mechanisms often involve the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer progression.
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Antimicrobial Activity: Some naphthofuran derivatives have shown activity against bacteria and fungi, suggesting potential applications as antimicrobial agents.
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Enzyme Inhibition: The furanone and naphthoquinone moieties are known to interact with various enzymes. For instance, some furanone derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammation.
Future Research Directions
The lack of biological data for 2H-Naphtho[1,8-bc]furan-2-one presents an opportunity for future research. A logical first step would be to perform broad in vitro screening to assess its cytotoxic, antimicrobial, and enzyme inhibitory activities.
